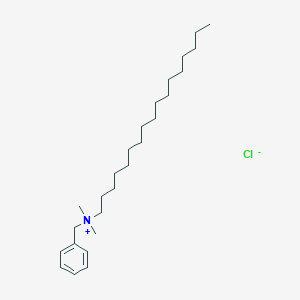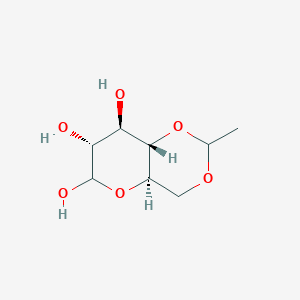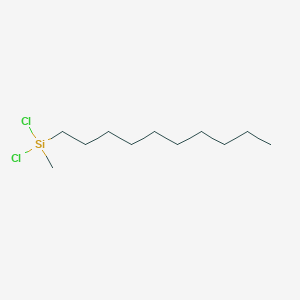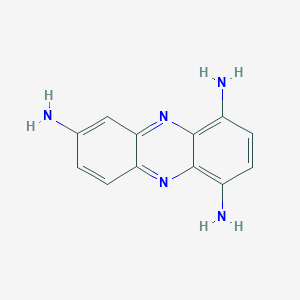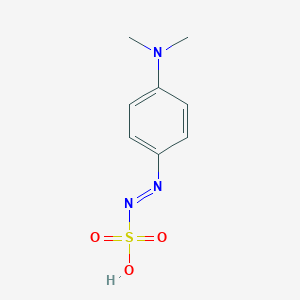
p-Dimethylaminodiazobenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Dimethylaminodiazobenzenesulfonic acid (DMDAB) is a chemical compound that has been widely used in scientific research. It is a diazo compound that is commonly used as a reagent to detect the presence of aldehydes and ketones. DMDAB has been used in a variety of research fields, including biochemistry, pharmacology, and analytical chemistry.
Mécanisme D'action
P-Dimethylaminodiazobenzenesulfonic acid reacts with aldehydes and ketones to form a colored product that can be detected using spectrophotometry. The reaction between p-Dimethylaminodiazobenzenesulfonic acid and aldehydes and ketones is based on the formation of a hydrazone. The formation of the hydrazone is a nucleophilic addition reaction that occurs between the carbonyl group of the aldehyde or ketone and the nitrogen atom of p-Dimethylaminodiazobenzenesulfonic acid.
Biochemical and Physiological Effects:
p-Dimethylaminodiazobenzenesulfonic acid is not known to have any biochemical or physiological effects on living organisms. It is a chemical reagent that is used in analytical and research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using p-Dimethylaminodiazobenzenesulfonic acid as a reagent is its high sensitivity and specificity for aldehydes and ketones. p-Dimethylaminodiazobenzenesulfonic acid is also relatively easy to use and produces a stable, colored product that can be easily detected using spectrophotometry. However, one of the limitations of using p-Dimethylaminodiazobenzenesulfonic acid is its potential toxicity. p-Dimethylaminodiazobenzenesulfonic acid is a diazo compound that can be hazardous if not handled properly. It is important to follow proper safety protocols when using p-Dimethylaminodiazobenzenesulfonic acid in laboratory experiments.
Orientations Futures
There are several future directions for the use of p-Dimethylaminodiazobenzenesulfonic acid in scientific research. One potential application is in the development of new analytical methods for the detection of aldehydes and ketones in biological samples. p-Dimethylaminodiazobenzenesulfonic acid could also be used in the development of new diagnostic tests for diseases that are associated with the accumulation of aldehydes and ketones. Additionally, p-Dimethylaminodiazobenzenesulfonic acid could be used in the development of new drugs that target aldehydes and ketones in disease pathways.
Méthodes De Synthèse
The synthesis of p-Dimethylaminodiazobenzenesulfonic acid involves the reaction of p-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then reacted with dimethylamine and sodium sulfite to form p-Dimethylaminodiazobenzenesulfonic acid. This synthesis method has been widely used in research laboratories to produce p-Dimethylaminodiazobenzenesulfonic acid in large quantities.
Applications De Recherche Scientifique
P-Dimethylaminodiazobenzenesulfonic acid has been used in a variety of scientific research applications. It is commonly used as a reagent to detect the presence of aldehydes and ketones in biological samples. p-Dimethylaminodiazobenzenesulfonic acid has been used to detect the presence of formaldehyde in urine samples, which is an important biomarker for exposure to formaldehyde. p-Dimethylaminodiazobenzenesulfonic acid has also been used in the development of analytical methods for the detection of aldehydes and ketones in food and environmental samples.
Propriétés
Numéro CAS |
17668-91-6 |
|---|---|
Nom du produit |
p-Dimethylaminodiazobenzenesulfonic acid |
Formule moléculaire |
C8H11N3O3S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
[4-(dimethylamino)phenyl]iminosulfamic acid |
InChI |
InChI=1S/C8H11N3O3S/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14/h3-6H,1-2H3,(H,12,13,14) |
Clé InChI |
FLTYACUMGDVPLP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |
Autres numéros CAS |
150-70-9 |
Numéros CAS associés |
140-56-7 (hydrochloride salt) |
Synonymes |
dexon dexon (fungicide) dexon (fungicide), sodium salt fenaminosulf fenaminosulf free acid p-dimethylaminodiazobenzenesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



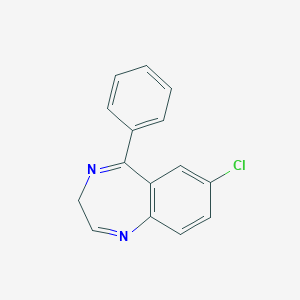
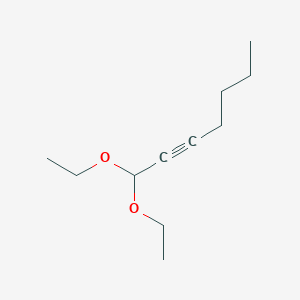
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
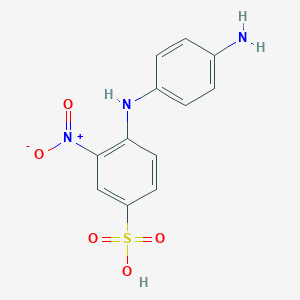
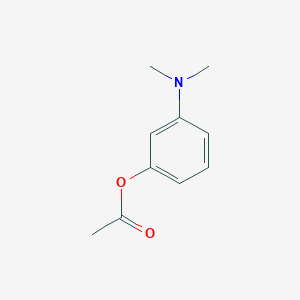

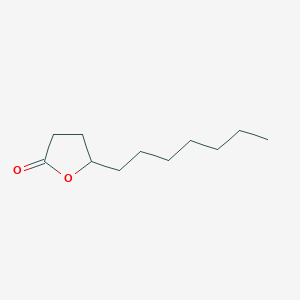

![Spiro[5.5]undecane](/img/structure/B92164.png)
